![molecular formula C14H20O2 B12879751 2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one CAS No. 89225-06-9](/img/structure/B12879751.png)
2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a butyl chain bearing a 5-methylfuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with a suitable butyl halide derivative that contains the 5-methylfuran moiety. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclopentanone and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and the use of high-pressure reactors can help achieve the desired reaction conditions more effectively.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Products may include furanones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopentanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-(5-methylfuran-2-yl)ethyl)cyclopentanone
- 2-(1-(5-methylfuran-2-yl)propyl)cyclopentanone
- 2-(1-(5-methylfuran-2-yl)butyl)cyclohexanone
Uniqueness
2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone is unique due to the specific combination of the cyclopentanone ring and the 5-methylfuran moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the furan ring enhances its ability to participate in various chemical reactions, making it a versatile compound for synthetic and medicinal chemistry applications.
Eigenschaften
CAS-Nummer |
89225-06-9 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-[1-(5-methylfuran-2-yl)butyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-12(11-6-4-7-13(11)15)14-9-8-10(2)16-14/h8-9,11-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
HKKSSGLLPZUKMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CCCC1=O)C2=CC=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


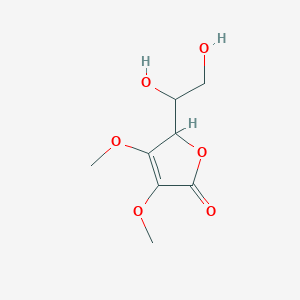
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
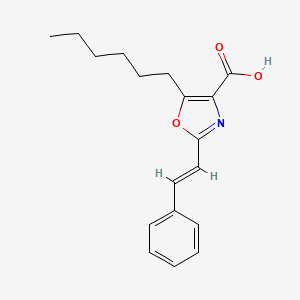

![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
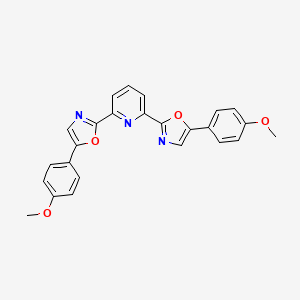
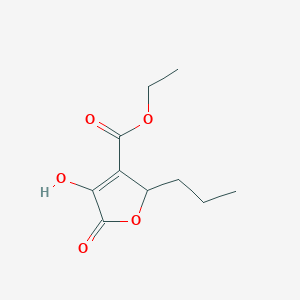
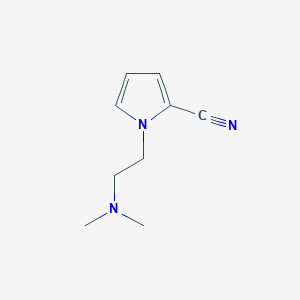
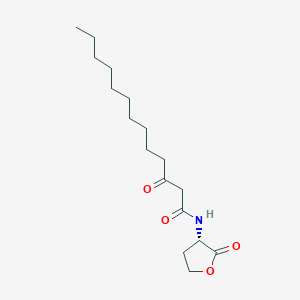
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
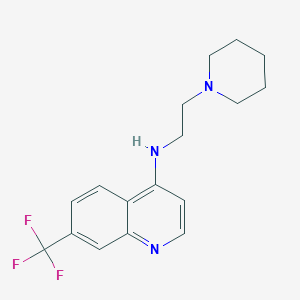
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
